molecular formula C18H19ClN2O4 B3810615 5-(acetylamino)-2-chloro-N-(2,6-dimethoxybenzyl)benzamide

5-(acetylamino)-2-chloro-N-(2,6-dimethoxybenzyl)benzamide

Cat. No. B3810615
M. Wt: 362.8 g/mol
InChI Key: TVJGBLCLIHKUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(acetylamino)-2-chloro-N-(2,6-dimethoxybenzyl)benzamide, also known as compound 1, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 5-(acetylamino)-2-chloro-N-(2,6-dimethoxybenzyl)benzamide 1 is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cancer cell growth. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and antioxidant effects. It may also have neuroprotective properties and could be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(acetylamino)-2-chloro-N-(2,6-dimethoxybenzyl)benzamide 1 in lab experiments is that it has been shown to be effective at inhibiting cancer cell growth in vitro and in vivo. However, one limitation is that it may not be effective against all types of cancer. In addition, the mechanism of action is not fully understood, which could make it difficult to optimize its use.

Future Directions

There are several potential future directions for research on 5-(acetylamino)-2-chloro-N-(2,6-dimethoxybenzyl)benzamide 1. One area of focus could be on optimizing the synthesis method to increase yield and purity. Another area of focus could be on identifying the specific enzymes that 5-(acetylamino)-2-chloro-N-(2,6-dimethoxybenzyl)benzamide 1 targets and understanding the mechanism of action in more detail. Additionally, research could be done to determine the efficacy of 5-(acetylamino)-2-chloro-N-(2,6-dimethoxybenzyl)benzamide 1 in combination with other cancer treatments. Finally, further research could be done to explore the potential neuroprotective properties of 5-(acetylamino)-2-chloro-N-(2,6-dimethoxybenzyl)benzamide 1.

Scientific Research Applications

Compound 1 has been studied for its potential therapeutic properties, particularly in the area of cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 5-(acetylamino)-2-chloro-N-(2,6-dimethoxybenzyl)benzamide 1 has been shown to have anti-inflammatory and antioxidant properties.

properties

IUPAC Name

5-acetamido-2-chloro-N-[(2,6-dimethoxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4/c1-11(22)21-12-7-8-15(19)13(9-12)18(23)20-10-14-16(24-2)5-4-6-17(14)25-3/h4-9H,10H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJGBLCLIHKUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)NCC2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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